rel-benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
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Overview
Description
rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate is a synthetic compound recognized for its distinct chemical properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a fluorine atom, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate involves multi-step organic reactions:
Starting Material: The preparation often begins with commercially available pyrrolidine.
Fluorination: Introduction of the fluorine atom to the pyrrolidine ring. This can be achieved using electrophilic fluorination agents like Selectfluor under mild conditions.
Carbamate Formation: Formation of the carbamate group by reacting the fluorinated pyrrolidine with benzyl isocyanate in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Scaling the preparation for industrial purposes requires optimization:
Batch Processing: Maintaining controlled environments for each reaction step to ensure consistency.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction times and yields, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions:
Oxidation: Mild oxidizing agents can convert the carbamate to corresponding carbonyl compounds.
Reduction: Using agents like LiAlH4 to reduce the compound back to primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, often requiring bases to facilitate the process.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), m-CPBA (meta-Chloroperoxybenzoic acid).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases for Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate: rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Its derivatives can act as catalysts in asymmetric synthesis.
Biology
Pharmacological Studies: Used to investigate the role of fluorine in drug design, enhancing binding affinity and metabolic stability of therapeutic agents.
Medicine
Drug Development: A precursor in the development of novel pharmaceuticals targeting neurological disorders due to the presence of the pyrrolidine ring.
Industry
Material Science: Its derivatives contribute to the development of novel polymers with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The compound's effects are primarily due to its interaction with various molecular targets:
Binding Affinity: The fluorinated pyrrolidine ring enhances binding affinity to protein targets, potentially altering enzyme activity or receptor function.
Pathway Modulation: The carbamate group can inhibit enzymes involved in metabolic pathways, providing insights into enzyme regulation and potential therapeutic applications.
Comparison with Similar Compounds
rel-Benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate stands out among similar compounds due to its unique fluorine substitution and the stability conferred by the carbamate group.
Similar Compounds
rel-Benzyl N-[(3R,4S)-4-chloropyrrolidin-3-yl]carbamate: Chlorine substitution.
rel-Benzyl N-[(3R,4S)-4-bromopyrrolidin-3-yl]carbamate: Bromine substitution.
rel-Benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate: Methyl substitution.
Each of these compounds offers different reactivity and properties, with the fluorine-containing compound often showing higher stability and reactivity, making it unique for specific applications.
That’s a whirlwind tour through the fascinating world of this compound. Anything else tickling your curiosity today?
Properties
IUPAC Name |
benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUUEWPRQZDNF-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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